molecular formula C20H13Cl2N3O2S B2830182 2-(2,4-dichlorophenoxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide CAS No. 912621-34-2

2-(2,4-dichlorophenoxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide

Cat. No.: B2830182
CAS No.: 912621-34-2
M. Wt: 430.3
InChI Key: ZPAHMRMXYOSZEA-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide is a complex organic compound that features a combination of dichlorophenoxy and thiazolopyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide typically involves multiple steps. One common method includes the esterification of 2,4-dichlorophenol with acetic acid derivatives under basic conditions, followed by coupling with thiazolopyridine derivatives . The reaction conditions often involve the use of catalysts such as triethylamine or potassium carbonate to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways . For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-dichlorophenoxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide is unique due to its combined dichlorophenoxy and thiazolopyridine structures, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for research and industrial applications .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N3O2S/c21-13-6-7-17(15(22)10-13)27-11-18(26)24-14-4-1-3-12(9-14)19-25-16-5-2-8-23-20(16)28-19/h1-10H,11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAHMRMXYOSZEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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